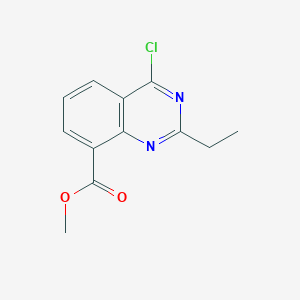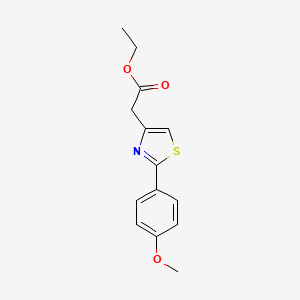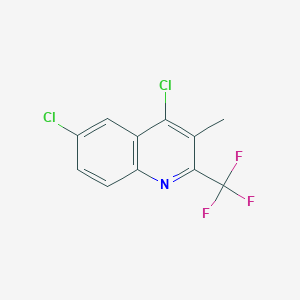
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4Cl2F3N. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of chlorine and trifluoromethyl groups in its structure enhances its chemical reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline typically involves multi-step reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dichloroquinoline with acetyl fluoride or hydrogen fluoride in the presence of a catalyst can yield the desired compound . The reaction conditions often include heating and the use of solvents like benzene .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Cross-Coupling Reactions: It can participate in Suzuki–Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki–Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the quinoline derivative with an arylboronic acid .
科学的研究の応用
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
作用機序
The mechanism of action of 4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The presence of chlorine and trifluoromethyl groups enhances its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 4,6-Dichloro-2-(trifluoromethyl)quinoline
- 4,7-Dichloro-2-(trifluoromethyl)quinoline
- 4,8-Dichloro-2-(trifluoromethyl)quinoline
Uniqueness
4,6-Dichloro-3-methyl-2-(trifluoromethyl)quinoline is unique due to the presence of a methyl group at the 3-position, which can influence its chemical reactivity and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications .
特性
分子式 |
C11H6Cl2F3N |
|---|---|
分子量 |
280.07 g/mol |
IUPAC名 |
4,6-dichloro-3-methyl-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C11H6Cl2F3N/c1-5-9(13)7-4-6(12)2-3-8(7)17-10(5)11(14,15)16/h2-4H,1H3 |
InChIキー |
AOHMQJVHDCGEQS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=C(C=CC(=C2)Cl)N=C1C(F)(F)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(7,8-dihydro-5H-1,6-naphthyridin-6-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13879174.png)
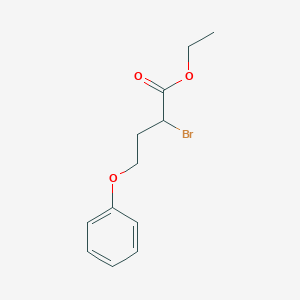
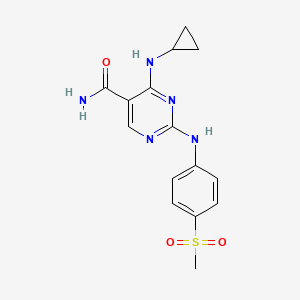




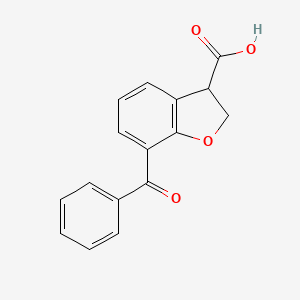


![Pyridazine, 5-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B13879229.png)
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanol](/img/structure/B13879235.png)
